

MT-141: A Technical Guide to a Novel Cephameycin Antibiotic

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Compound of Interest

Compound Name: Antibacterial agent 141

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Introduction

MT-141, also known as Cefminox, is a semisynthetic cephamycin antibiotic distinguished by a D-cysteine moiety in its 7 β -side chain.^[1] As a member of the cephamycin family, it possesses a 7 α -methoxy group, which confers significant resistance to β -lactamases, enzymes that are a common cause of bacterial resistance to β -lactam antibiotics.^[2] This technical guide provides an in-depth overview of the core characteristics of MT-141, including its antibacterial activity, mechanism of action, and the experimental methodologies used for its evaluation.

Core Characteristics of the MT-141 Cephameycin

MT-141 exhibits a broad spectrum of antibacterial activity, with a particularly strong and rapid bacteriolytic action against sensitive Gram-negative bacteria.^[1] Notably, it is effective against not only rapidly growing bacterial cells but also slowly growing, dense cell populations at low concentrations.^[1]

Chemical Structure and Structure-Activity Relationships

The chemical structure of MT-141 is central to its potent antibacterial properties. The D-amino acid function in the C-7 β substituent is a key determinant of its activity. Modifications to this part of the molecule have been shown to significantly alter its antibacterial spectrum and efficacy. For instance, amidation or decarboxylation of the D-amino acid moiety leads to an increase in

activity against Gram-positive bacteria but a decrease against Gram-negative bacteria.[3] Conversely, N-acetylation, which removes the basic function, results in a marked decrease in activity against both types of bacteria.[3] The L-configuration of the amino acid also leads to a moderate drop in activity.[3]

Quantitative Antibacterial Activity

The in vitro activity of MT-141 has been extensively compared to other cephalosporins. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of MT-141 against a range of bacterial isolates.

Gram-Positive Bacteria	MT-141 MIC90 (µg/mL)	Cefoxitin MIC90 (µg/mL)	Cefmetazole MIC90 (µg/mL)	Moxalactam MIC90 (µg/mL)	Cefotaxime MIC90 (µg/mL)	Cefoperazone MIC90 (µg/mL)
Staphylococcus aureus	>100	25	12.5	6.25	3.13	3.13
Staphylococcus epidermidis	50	25	12.5	6.25	6.25	6.25
Streptococcus pyogenes	1.56	0.2	0.2	0.1	<0.1	<0.1
Streptococcus pneumoniae	6.25	0.78	0.39	0.1	<0.1	0.1
Enterococcus faecalis	>100	>100	>100	>100	>100	>100

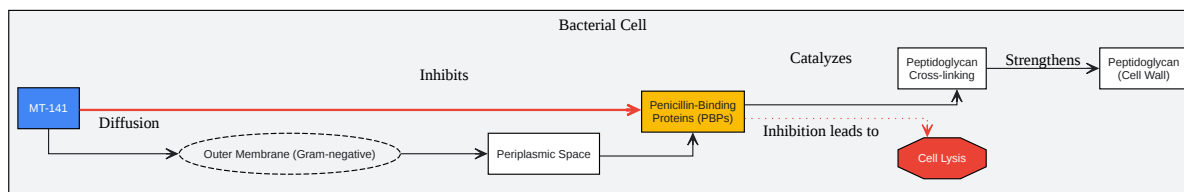
Gram-Negative Bacteria	MT-141 MIC90 (µg/mL)	Cefoxitin MIC90 (µg/mL)	Cefmetazole MIC90 (µg/mL)	Moxalactam MIC90 (µg/mL)	Cefotaxime MIC90 (µg/mL)	Cefoperazone MIC90 (µg/mL)
Escherichia coli	6.25	12.5	3.13	0.39	0.2	0.78
Klebsiella pneumoniae	3.13	6.25	1.56	0.39	0.2	1.56
Proteus mirabilis	1.56	25	3.13	0.39	0.2	0.39
Proteus vulgaris	0.78	12.5	1.56	0.2	0.2	0.78
Morganella morganii	0.39	12.5	1.56	0.78	0.39	3.13
Serratia marcescens	12.5	>100	50	1.56	1.56	12.5
Pseudomonas aeruginosa	>100	>100	>100	50	25	12.5

Anaerobic Bacteria	MT-141 MIC90 (µg/mL)	Cefoxitin MIC90 (µg/mL)	Cefmetazole MIC90 (µg/mL)	Moxalactam MIC90 (µg/mL)	Cefotaxime MIC90 (µg/mL)	Cefoperazone MIC90 (µg/mL)
Bacteroides fragilis	12.5	50	25	12.5	50	100
Clostridium perfringens	3.13	6.25	3.13	3.13	6.25	12.5
Clostridium difficile	6.25	25	12.5	50	100	>100

Data extracted from "In Vitro and in Vivo Antibacterial Activities of MT-141, a New Semisynthetic Cephamycin, Compared with Those of Five Cephalosporins" published in Antimicrobial Agents and Chemotherapy.

Mechanism of Action

Similar to other β -lactam antibiotics, MT-141 exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The 7 α -methoxy group provides steric hindrance that protects the β -lactam ring from hydrolysis by many β -lactamases.



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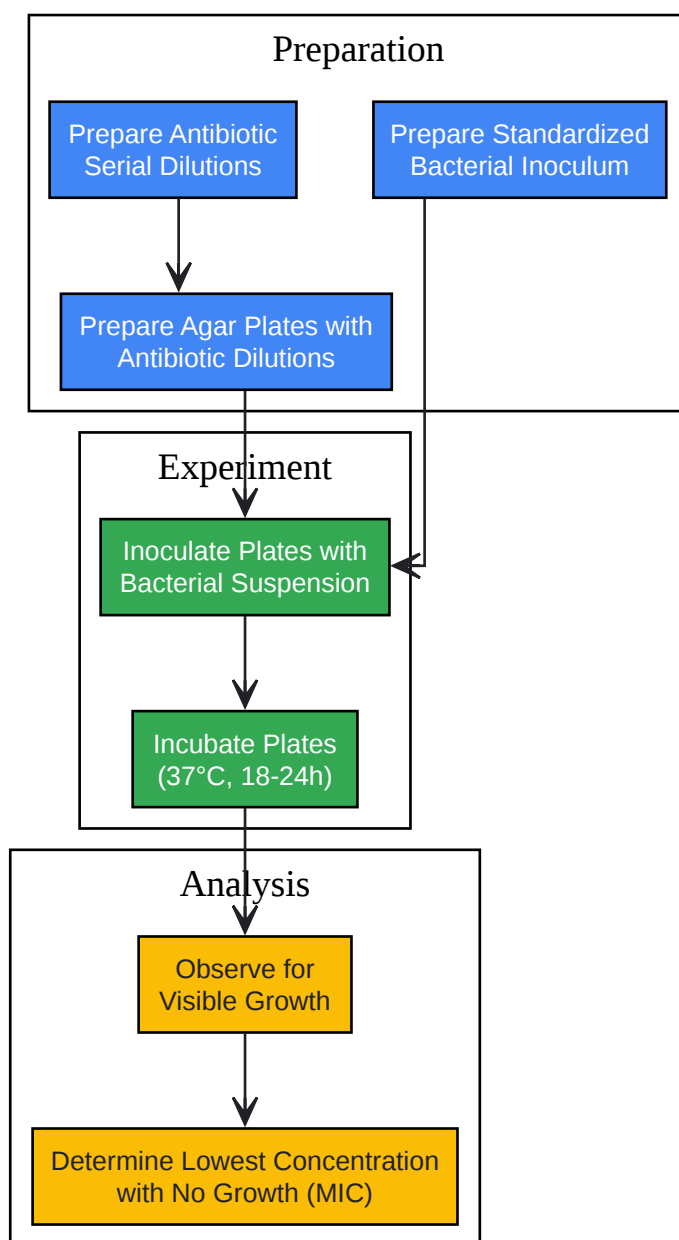
Caption: Mechanism of action of MT-141.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of MT-141 and reference antibiotics is determined by the agar dilution method.

- **Preparation of Antibiotic Solutions:** Stock solutions of the antibiotics are prepared and serially diluted to the desired concentrations.
- **Preparation of Agar Plates:** A defined volume of each antibiotic dilution is added to molten Mueller-Hinton agar and poured into petri dishes.
- **Inoculum Preparation:** Bacterial strains are cultured overnight and the suspension is diluted to a standardized concentration (e.g., 10^4 CFU per spot).
- **Inoculation:** The bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.
- **Incubation:** The plates are incubated at 37°C for 18 to 24 hours.
- **MIC Determination:** The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.



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Caption: Workflow for MIC determination.

Penicillin-Binding Protein (PBP) Affinity Assay

The binding affinity of MT-141 to PBPs of *Escherichia coli* is determined by a competitive binding assay.

- **Membrane Preparation:** E. coli cells are grown to mid-log phase, harvested, and lysed to obtain the cell membrane fraction containing the PBPs.
- **Competitive Binding:** The membrane preparations are incubated with various concentrations of unlabeled MT-141 or other β -lactam antibiotics.
- **Labeling:** A saturating concentration of radiolabeled or fluorescently labeled penicillin G is added to the mixture and incubated to label the PBPs that are not bound by the test antibiotic.
- **SDS-PAGE:** The membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Detection:** The gel is exposed to X-ray film (for radiolabeling) or imaged using a fluorescence scanner to visualize the PBP bands. The intensity of the bands corresponds to the amount of labeled penicillin G bound, and thus inversely to the affinity of the test antibiotic.

Conclusion

MT-141 is a potent cephamycin antibiotic with a strong bacteriolytic effect, particularly against Gram-negative bacteria. Its efficacy is rooted in its unique chemical structure, which confers both high affinity for penicillin-binding proteins and stability against β -lactamases. The provided data and experimental protocols offer a comprehensive technical overview for researchers and drug development professionals engaged in the study of novel antimicrobial agents.

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References

- 1. In Vitro and In Vivo Antibacterial Activities of MT-141, a New Semisynthetic Cephamycin, Compared with Those of Five Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel morphological changes in gram-negative bacteria caused by combination of bulgecin and cefmenoxime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]
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